N-(3-Bromo-4-methyl-phenyl)prop-2-enamide N-(3-Bromo-4-methyl-phenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394643
InChI: InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13)
SMILES: CC1=C(C=C(C=C1)NC(=O)C=C)Br
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13394643

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name N-(3-bromo-4-methylphenyl)prop-2-enamide
Standard InChI InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13)
Standard InChI Key XWDVJYKKTSZATC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C=C)Br
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C=C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide (C₁₀H₁₀BrNO) features a phenyl ring with a bromine atom at the 3-position and a methyl group at the 4-position. The acrylamide group (-NH-C(O)-CH₂-CH₂) introduces conjugation, influencing both reactivity and spectroscopic properties. The molecular weight is 256.1 g/mol, with a calculated logP of 2.8, indicating moderate lipophilicity .

Synthesis Methodologies

Bromination Strategies

A key synthetic challenge involves regioselective bromination of the phenyl precursor. Patent CN104098449B outlines a bromination protocol for 2,6-dimethoxy-4-methylphenol using bromine in dichloride solvents (e.g., 1,2-ethylene dichloride) with glacial acetic acid as a promoter. This method achieves >95% yield by passivating the aromatic ring via acetic acid coordination, directing bromine to the 3-position . Adapting this approach, N-(3-Bromo-4-methyl-phenyl)prop-2-enamide could be synthesized via:

  • Bromination of 4-methylacetanilide:
    C6H5NHCOCH3CH3COOHBr2,1,2-C2H4Cl2C6H3Br(CH3)NHCOCH3\text{C}_6\text{H}_5\text{NHCOCH}_3 \xrightarrow[\text{CH}_3\text{COOH}]{\text{Br}_2, 1,2\text{-C}_2\text{H}_4\text{Cl}_2} \text{C}_6\text{H}_3\text{Br(CH}_3\text{)NHCOCH}_3
    Subsequent hydrolysis and acryloylation would yield the target compound.

  • Direct acrylamidation:
    Reacting 3-bromo-4-methylaniline with acryloyl chloride in the presence of triethylamine:
    C6H3Br(CH3)NH2+CH2=CHCOClEt3NDCMC6H3Br(CH3)NHCOCH2CH2\text{C}_6\text{H}_3\text{Br(CH}_3\text{)NH}_2 + \text{CH}_2=\text{CHCOCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{C}_6\text{H}_3\text{Br(CH}_3\text{)NHCOCH}_2\text{CH}_2

Reaction Optimization

Key parameters from analogous syntheses :

ParameterOptimal RangeEffect on Yield
Temperature30–50°CHigher temps accelerate bromination but risk side reactions
Solvent1,2-DichloroethaneEnhances bromine solubility and regioselectivity
Molar Ratio (Br₂)1:1Stoichiometric excess leads to di-substitution
Promoter (AcOH)2–3 equivStabilizes intermediates, directs substitution

Reaction times of 5–20 hours under nitrogen atmosphere are typical, with yields exceeding 90% when using purified starting materials .

Characterization and Analytical Data

Spectroscopic Fingerprints

Infrared (IR) Spectroscopy:

  • N-H stretch: 3280 cm⁻¹ (amide A band)

  • C=O stretch: 1650 cm⁻¹ (amide I)

  • C-Br stretch: 560 cm⁻¹

Mass Spectrometry:

  • EI-MS (m/z): 256 [M]⁺, 258 [M+2]⁺ (1:1 ratio from ⁷⁹Br/⁸¹Br isotopes)

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey DifferencesReactivity Implications
N-(3-Bromo-4-fluorophenyl)prop-2-enamide3-Br, 4-FFluorine’s electronegativity enhances electrophilic substitutionHigher polarity, altered bioactivity
N-(4-Bromo-3-methylphenyl)prop-2-enamide4-Br, 3-MeAltered substitution patternSteric hindrance affects coupling reactions
N-(3-Chloro-4-methylphenyl)prop-2-enamide3-Cl, 4-MeChlorine’s lower polarizabilityReduced stability in radical reactions

The 3-bromo-4-methyl configuration balances steric accessibility and electronic effects, making it preferable for Suzuki-Miyaura couplings compared to bulkier analogs .

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